molecular formula C9H10N2O3 B1275048 2-(Carbamoylamino)-2-phenylacetic acid CAS No. 5616-20-6

2-(Carbamoylamino)-2-phenylacetic acid

Cat. No. B1275048
Key on ui cas rn: 5616-20-6
M. Wt: 194.19 g/mol
InChI Key: GIOUOHDKHHZWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04094741

Procedure details

Mixtures of (1) 2.0 ml. of an aqueous substrate suspension prepared by suspending DL-5-phenylhydantoin into a 0.1 M NaHCO3 --Na2CO3 buffer solution of pH 9.5 (substrate concentration: 1.0%) and (2) 2.0 ml. of the above cell suspension were prepared and placed in test tubes, respectively. The hydrolysis reaction was then carried out at 37° C. for 1 hour with mild shaking. Immediately after the completion of the reaction, 1.0 ml. of a 10% aqueous solution of trichloroacetic acid, 1.0 ml. of a 10% solution of p-dimethylaminobenzaldehyde in 6 N hydrochloric acid and 6.0 ml. of distilled water were added to each reaction mixture and admixed. The resulting each color-developed reaction mixture was centrifuged to remove insoluble materials, and the amounts of N-carbamoyl-2-phenylglycine produced in the reaction mixtures were colorimetrically determined by measuring the absorbance at 420 nm. As a Control, the above procedures were repeated except that no hydantoin compound was employed.
[Compound]
Name
( 1 )
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
DL-5 phenylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 2 )
Quantity
2 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
COC1C=C(CNCCCNCCCCNCCCN)C=CC=1O.C1([N:31]2CC(=O)[NH:34][C:32]2=[O:33])C=CC=CC=1.[C:38]([O-:41])(O)=[O:39].[Na+].C([O-])([O-])=O.[Na+].[Na+].ClC(Cl)(Cl)C(O)=O.CN(C)[C:58]1[CH:65]=[CH:64][C:61]([CH:62]=O)=[CH:60][CH:59]=1>Cl.O>[C:32]([NH:34][CH:62]([C:61]1[CH:60]=[CH:59][CH:58]=[CH:65][CH:64]=1)[C:38]([OH:41])=[O:39])(=[O:33])[NH2:31] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
( 1 )
Quantity
2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
DL-5 phenylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)CNCCCNCCCCNCCCN)O.C1(=CC=CC=C1)N1C(=O)NC(=O)C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
( 2 )
Quantity
2 mL
Type
reactant
Smiles
Step Eight
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Ten
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of an aqueous substrate suspension prepared
CUSTOM
Type
CUSTOM
Details
of the above cell suspension were prepared
CUSTOM
Type
CUSTOM
Details
The hydrolysis reaction
CUSTOM
Type
CUSTOM
Details
Immediately after the completion of the reaction, 1.0 ml
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)NC(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.